molecular formula C7H14Cl2F2N2O2 B2545033 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride CAS No. 2490430-31-2

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride

Cat. No.: B2545033
CAS No.: 2490430-31-2
M. Wt: 267.1
InChI Key: QGUBHEIDKYYLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride is a chemical compound with the molecular formula C7H12F2N2O2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride typically involves the reaction of 2,2-difluoro-3-bromopropanoic acid with piperazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

  • 2,2-Difluoro-3-aminopropanoic acid
  • 2,2-Difluoro-3-methylpropanoic acid
  • 2,2-Difluoro-3-hydroxypropanoic acid

Comparison: Compared to these similar compounds, 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable tool in various research applications .

Properties

IUPAC Name

2,2-difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2.2ClH/c8-7(9,6(12)13)5-11-3-1-10-2-4-11;;/h10H,1-5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUBHEIDKYYLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C(=O)O)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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